C.I. Direct Violet 35, trisodium salt

Description

Contextualization within Direct Dye Chemistry Research

Direct dyes are a class of dyestuffs, typically anionic, that possess a high affinity, or substantivity, for cellulosic fibers such as cotton, linen, and paper. This classification means they can be applied directly to a substrate from an aqueous solution without the need for a mordant. C.I. Direct Violet 35 is categorized as a direct dye and, more specifically, as a disazo (or double azo) dye, reflecting its chemical structure. worlddyevariety.comcolorantsgroup.comcolorantsgroup.com Research in this field often focuses on the forces of attraction between the linear, coplanar dye molecules and the linear polymer chains of cellulose (B213188). The study of dyes like Direct Violet 35 contributes to a deeper understanding of dyeing kinetics, thermodynamics, and the factors influencing colorfastness properties such as resistance to light and washing. colorantsgroup.com

Fundamental Structural Characteristics and Relevance to Research Paradigms

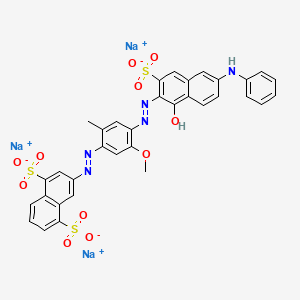

The structure of C.I. Direct Violet 35 is fundamental to its function and is a key subject of analysis in research. Its synthesis involves a two-step coupling process: 3-Aminonaphthalene-1,5-disulfonic acid is first diazotized and coupled with 2-Amino-4-methylanisole; this intermediate product is then diazotized again and coupled with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid under alkaline conditions. worlddyevariety.com This process yields a large, complex aromatic structure that is central to its dyeing properties.

The color of C.I. Direct Violet 35 is a direct result of its chromophore, which consists of two azo groups (-N=N-) that connect a series of substituted naphthalene (B1677914) and benzene (B151609) ring systems. worlddyevariety.com This extended network of conjugated double bonds forms a delocalized electron system. The absorption of light in the visible spectrum by these electrons facilitates their transition to higher energy orbitals, with the unabsorbed wavelengths being reflected, producing the characteristic violet hue. The specific shade and intensity are modulated by the various substituents on the aromatic rings, which can alter the energy levels of the molecular orbitals and, consequently, the absorption maximum of the dye.

A defining feature of the C.I. Direct Violet 35 molecule is the presence of three sulfonate groups (-SO₃⁻), which exist as a trisodium (B8492382) salt. worlddyevariety.com These moieties function as auxochromes, modifying the dye's color, but their primary role is to confer significant water solubility. colorantsgroup.com In aqueous research systems, the trisodium salt readily dissociates, yielding a large, polyanionic dye molecule and sodium cations. This high solubility is essential for preparing the aqueous dyebaths used in research to study dyeing processes. The anionic nature of the dye is critical for its affinity to cellulose, where hydrogen bonding and van der Waals forces are the principal mechanisms of attachment. The dye is soluble in water, producing a deep purple solution, and also shows solubility in ethanol, resulting in a red-light purple color. enochdye.com

Contemporary Significance and Research Trajectories of C.I. Direct Violet 35

The contemporary significance of C.I. Direct Violet 35 is primarily in its industrial applications for dyeing paper and cellulosic textiles. worlddyevariety.comenochdye.com Research trajectories involving this and similar direct dyes are often focused on optimizing their performance and application methods. A key area of investigation is the development of stable, highly concentrated liquid dye formulations. google.com Such research aims to address the challenges of dye dusting, handling, and dissolution associated with powdered forms. For instance, patent literature describes the use of stabilizers like poly-N-vinylformamide and urea (B33335) to create aqueous liquid formulations of direct dyes, including Direct Violet 35, that remain stable and fluid over time. google.com These research efforts are driven by the need for more efficient, automated, and environmentally conscious dyeing processes in modern manufacturing.

Table of Mentioned Chemical Compounds

Structure

2D Structure

Properties

CAS No. |

6227-20-9 |

|---|---|

Molecular Formula |

C34H24N5Na3O11S3 |

Molecular Weight |

843.8 g/mol |

IUPAC Name |

trisodium;3-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |

InChI |

InChI=1S/C34H27N5O11S3.3Na/c1-19-13-28(38-39-33-32(53(47,48)49)15-20-14-22(11-12-24(20)34(33)40)35-21-7-4-3-5-8-21)29(50-2)18-27(19)37-36-23-16-26-25(31(17-23)52(44,45)46)9-6-10-30(26)51(41,42)43;;;/h3-18,35,40H,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3 |

InChI Key |

VRVDFJOCCWSFLI-UHFFFAOYSA-K |

SMILES |

CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)N=NC4=C(C=C5C=C(C=CC5=C4O)NC6=CC=CC=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)N=NC4=C(C=C5C=C(C=CC5=C4O)NC6=CC=CC=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Other CAS No. |

6227-20-9 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Advanced Synthetic Strategies and Molecular Architectures

Mechanistic Studies of Synthetic Pathways for C.I. Direct Violet 35 and Analogues

The industrial synthesis of C.I. Direct Violet 35 is a multi-stage process rooted in classical azo dye chemistry. worlddyevariety.com The primary pathway involves sequential diazotization and azo coupling reactions to build the complex double azo structure.

The synthesis commences with the diazotization of a primary aromatic amine, 3-Aminonaphthalene-1,5-disulfonic acid. This reaction is typically conducted in an acidic medium at low temperatures (0–5 °C) with a source of nitrous acid, such as sodium nitrite, to convert the amino group into a highly reactive diazonium salt. nih.gov The instability of most diazonium salts necessitates their immediate use in the subsequent step. nih.gov

This is followed by the first azo coupling reaction, an electrophilic aromatic substitution, where the newly formed diazonium salt reacts with an electron-rich coupling component, 2-Amino-4-methylanisole. worlddyevariety.comnih.gov The product of this initial coupling is a monoazo compound that still contains a primary aromatic amino group.

This intermediate aminoazo compound then undergoes a second diazotization reaction under similar conditions. The resulting diazonium salt is then subjected to a final coupling reaction, this time with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid. worlddyevariety.com This last step is typically carried out under alkaline conditions to complete the formation of the C.I. Direct Violet 35 molecule. worlddyevariety.com

Mechanistic studies on analogous azo dyes confirm that the azo coupling reaction proceeds via an electrophilic aromatic substitution mechanism, where the diazonium ion acts as the electrophile. nih.gov Alternative, less common synthetic methods for azo compounds include the reduction of nitroaromatic derivatives and the oxidation of primary amines. nih.gov

Table 1: Key Reactants in the Synthesis of C.I. Direct Violet 35 This table is interactive. Click on the headers to sort.

| Role in Synthesis | Compound Name |

|---|---|

| First Diazo Component | 3-Aminonaphthalene-1,5-disulfonic acid |

| First Coupling Component | 2-Amino-4-methylanisole |

| Second Coupling Component | 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid |

Designed Modifications for Tailored Photophysical and Electrochemical Properties

The vibrant violet color and other photophysical properties of C.I. Direct Violet 35 arise from its extensive conjugated π-electron system, which includes two azo (-N=N-) linkages connecting the substituted naphthalene (B1677914) and benzene (B151609) ring systems. ontosight.ai The trisulfonate nature of the molecule ensures its solubility in water. ontosight.ai

Research in dye chemistry often focuses on designing modifications to the core structure to fine-tune these properties. Key areas of modification include:

Color and Lightfastness: The perceived color is determined by the wavelengths of light absorbed by the chromophore. Altering the electronic nature of the substituents on the aromatic rings (e.g., adding electron-donating or electron-withdrawing groups) can shift the absorption maximum (λmax), thereby changing the color. The introduction of specific functional groups or extending the conjugation can also enhance the dye's stability to light, improving its lightfastness rating, which for C.I. Direct Violet 35 is considered moderate to good. ontosight.ai

Electrochemical Behavior: The azo group is electrochemically active and can undergo reversible reduction. This property is the basis for the use of some azo dyes as redox indicators. The redox potential of the dye can be systematically altered by modifying the substituents on the aromatic rings, which influences the electron density around the azo linkage.

Systematic studies on libraries of analogous azo dyes help establish clear structure-property relationships, enabling the rational design of new dyes with precisely tailored photophysical or electrochemical characteristics for advanced applications.

Green Chemistry Principles in C.I. Direct Violet 35 Synthesis Research

Traditional synthetic routes for azo dyes often rely on stoichiometric reagents, corrosive acids, and large volumes of solvents, posing environmental and safety challenges. nih.govresearchgate.net Modern research is increasingly focused on integrating green chemistry principles to develop more sustainable and environmentally benign production methods. mdpi.com

A primary goal of green synthesis is to reduce or eliminate the use of volatile organic solvents. mdpi.comprimachemicals.com

Solvent-Free Synthesis: Mechanochemistry, which uses mechanical force (e.g., grinding or ball milling) to induce chemical reactions, has emerged as a powerful solvent-free technique for synthesizing azo dyes. longdom.orgrsc.org These methods can offer significant advantages, including reduced reaction times, high yields, and simplified product purification. rsc.orgresearchgate.net

Alternative Media: When a solvent is necessary, research has shifted towards greener alternatives to conventional organic solvents.

Ionic Liquids (ILs): These salts, which are liquid at or near room temperature, have negligible vapor pressure, reducing air pollution. They can function as both the solvent and a catalyst in diazotization and coupling reactions.

Deep Eutectic Solvents (DESs): DESs are mixtures of compounds that form a eutectic with a melting point lower than the individual components. acs.org They are often biodegradable, non-toxic, and can be prepared from inexpensive starting materials, making them a highly sustainable option for chemical synthesis. acs.org

Replacing stoichiometric reagents with recyclable catalysts is a cornerstone of green chemistry.

Heterogeneous Catalysts: Solid acid catalysts, such as clays (B1170129) or sulfonic acid-functionalized magnetic nanoparticles, are being developed to replace the corrosive mineral acids used in diazotization. researchgate.netrsc.orgresearchgate.net These catalysts are non-corrosive, can be easily separated from the reaction mixture by filtration, and can often be reused multiple times, minimizing waste. researchgate.netrsc.org For instance, certain clay catalysts have demonstrated bifunctional properties, effectively catalyzing both the diazotization and coupling steps without the need for acids or alkalis. researchgate.net

Advanced Catalytic Systems:

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields in a fraction of the time required by conventional heating. mdpi.comnih.gov

Photocatalysis: This approach uses light to activate a catalyst, enabling reactions to proceed under mild conditions. researchgate.net Research has explored using semiconductor nanoparticles as photocatalysts for various organic transformations, including steps in dye synthesis. chalcogen.ro

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Azo Dyes This table is interactive. Click on the headers to sort.

| Feature | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Often volatile organic solvents | Solvent-free (grinding, ball milling), water, ionic liquids, deep eutectic solvents |

| Catalysts | Stoichiometric strong acids (e.g., HCl) | Reusable solid acids (clays, magnetic nanoparticles), photocatalysts, enzymes |

| Energy Source | Conventional heating/cooling | Microwave irradiation, mechanical energy (mechanochemistry), light (photocatalysis) |

| By-products | Significant salt and acidic waste | Minimized waste streams due to catalyst recycling and higher atom economy |

| Conditions | Often harsh (low temperatures, strong acids) | Generally milder reaction conditions |

Spectroscopic and Advanced Characterization Techniques in Research Contexts

Elucidation of Electronic Structure via UV-Visible Spectroscopy in Solution and Solid State

UV-Visible spectroscopy is a fundamental technique for characterizing the electronic structure of chromophoric molecules like C.I. Direct Violet 35. The absorption of light in the ultraviolet and visible regions corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For C.I. Direct Violet 35, which possesses an extensive system of conjugated pi (π) electrons spanning its two azo linkages (-N=N-) and multiple aromatic rings, these transitions are typically π → π* transitions.

In an aqueous solution, C.I. Direct Violet 35 exhibits a characteristic deep purple color, indicating strong absorption in the yellow-green region of the visible spectrum (approximately 560-600 nm). worlddyevariety.comchinainterdyes.com The precise wavelength of maximum absorbance (λ_max) is highly sensitive to the dye's chemical environment, including solvent polarity, pH, and concentration.

In the solid state, such as when the dye is adsorbed onto a cellulose (B213188) fiber, the UV-Visible absorption spectrum can exhibit shifts in λ_max compared to its solution spectrum. These shifts, known as solvatochromism, provide insights into the intermolecular interactions between the dye and the substrate. Furthermore, changes in the shape and intensity of the absorption bands can indicate dye aggregation on the surface, a common phenomenon with planar direct dyes. Exciton theory is often applied to such spectra to understand the geometry of these aggregates.

While specific experimental λ_max values for C.I. Direct Violet 35 are not extensively published in publicly available literature, the theoretical data that would be generated from such an analysis is presented in the table below.

| Parameter | Description |

| λ_max (Solution) | Wavelength of maximum absorbance in an aqueous solution, corresponding to the principal π → π* electronic transition. |

| Molar Absorptivity (ε) | A measure of how strongly the dye absorbs light at λ_max, calculated via the Beer-Lambert law. |

| λ_max (Solid State) | Wavelength of maximum absorbance when the dye is adsorbed onto a substrate (e.g., cotton), indicating dye-substrate interactions. |

| Spectral Shift (Δλ) | The difference in λ_max between the solution and solid-state, indicating the nature of intermolecular forces and aggregation. |

Vibrational Spectroscopic Analyses (FTIR, Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for creating a "molecular fingerprint" of C.I. Direct Violet 35 by probing the vibrational modes of its constituent chemical bonds.

FTIR Spectroscopy: In FTIR analysis, the absorption of infrared radiation excites molecular vibrations (stretching, bending). The resulting spectrum provides definitive identification of the functional groups present. For C.I. Direct Violet 35, key expected absorption bands would include those for the azo groups (-N=N- stretch), sulfonate groups (S=O stretch), hydroxyl (-OH stretch), amine (-N-H stretch), and various C-H and C=C stretching and bending modes from the aromatic naphthalene (B1677914) and benzene (B151609) rings. Analysis of peak shifts upon binding to a substrate like cellulose can reveal which functional groups are involved in the interaction, such as through hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The azo (-N=N-) linkage in C.I. Direct Violet 35, being a central chromophoric group, would be expected to produce a strong and characteristic Raman signal. Resonance Raman spectroscopy, where the excitation laser wavelength is chosen to overlap with an electronic absorption band of the dye, can selectively enhance the signals from the chromophore, providing detailed information about its structure and bonding. However, a common challenge with dye analysis is fluorescence, which can obscure the weaker Raman signal. ojp.govresearchgate.net

The following table outlines the expected vibrational modes that would be identified for C.I. Direct Violet 35.

| Technique | Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

| FTIR | 3500 - 3200 | O-H and N-H stretching |

| FTIR | 1620 - 1575 | C=C aromatic ring stretching |

| FTIR/Raman | 1450 - 1400 | -N=N- azo group stretching |

| FTIR | 1250 - 1150 | Asymmetric S=O stretching (sulfonate) |

| FTIR | 1080 - 1030 | Symmetric S=O stretching (sulfonate) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation and Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure and conformation of organic compounds in solution. Both ¹H and ¹³C NMR would provide a map of the hydrogen and carbon atoms within the C.I. Direct Violet 35 molecule.

The chemical shifts, coupling constants, and peak integrations in an NMR spectrum would confirm the connectivity of the aromatic rings and substituent groups (e.g., methoxy, methyl). Importantly, NMR can be used to study the potential for tautomerism. Azo dyes can exist in equilibrium with their hydrazo tautomers, and NMR is the definitive method to identify and quantify the presence of both forms in solution by observing distinct sets of signals for each tautomer.

Furthermore, advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons, providing crucial information about the dye's three-dimensional conformation and how it might fold or stack in solution.

X-ray Diffraction (XRD) and Electron Microscopy (SEM, TEM) for Morphological and Crystalline Characterization in Composites

When C.I. Direct Violet 35 is incorporated into a material, such as a polymer composite or dyed textile, its physical form and distribution are critical to the final properties of the material.

X-ray Diffraction (XRD): XRD is the primary technique for investigating crystalline structure. An XRD pattern of the pure dye powder would reveal whether it is amorphous or crystalline. When applied to a dyed composite material, XRD can determine if the dye molecules have imparted any new crystalline order to the polymer matrix or if the crystallinity of the substrate (like cellulose fibers) has been altered by the dyeing process.

Electron Microscopy (SEM, TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface morphology and internal structure of materials at high magnification. For a textile fiber dyed with C.I. Direct Violet 35, SEM would provide high-resolution images of the fiber surface, showing how the dye is distributed and whether it forms aggregates. TEM could be used on ultra-thin cross-sections of the dyed fiber to visualize the penetration and distribution of the dye within the fiber's internal structure.

Environmental Remediation and Transformation Pathways of C.i. Direct Violet 35

Adsorption Mechanisms and Advanced Adsorbent Development

Adsorption is a widely utilized method for dye removal due to its cost-effectiveness, ease of operation, and high efficiency. mdpi.com The process involves the mass transfer of the dye molecules from the liquid phase to the surface of a solid adsorbent. nih.gov Research into C.I. Direct Violet 35 remediation explores a variety of adsorbent materials, from novel nanomaterials to low-cost agricultural byproducts.

Nanomaterials offer high surface-area-to-volume ratios and unique surface chemistries, making them highly effective adsorbents.

Magnetic Nanocomposites: These materials combine the adsorbent properties of a substance like activated carbon with the magnetic properties of iron oxides, typically magnetite (Fe₃O₄). mdpi.com This combination allows for the easy and rapid separation of the adsorbent from the treated water using an external magnetic field. mdpi.comnih.gov Magnetic nanocomposites based on activated carbon have demonstrated high efficiency in removing cationic dyes, with performance influenced by factors like pH. mdpi.com For instance, the adsorption capacity of saponite-based magnetic composites increases with magnetite content up to a certain level (e.g., 7 wt%), which corresponds to an increase in specific surface area and pore volume. nih.gov While much research has focused on cationic dyes like Crystal Violet and Methylene Blue, the principles apply to anionic dyes like Direct Violet 35, though the surface charge interactions would differ. mdpi.comresearchgate.net

Metal Oxide Nanoparticles: Nanoparticles of metal oxides such as zinc oxide (ZnO), titanium dioxide (TiO₂), and iron oxides are effective for dye removal through both adsorption and photocatalysis. tandfonline.comaimspress.com The high specific surface area of these nanoparticles provides numerous binding sites for dye molecules. tandfonline.comaimspress.com For example, ZnO nanonails have shown a ~95% degradation rate for Crystal Violet dye within 70 minutes, attributed to their high specific surface area (56.8 m²/g) and crystallinity. aimspress.com The adsorption process on metal oxides is influenced by environmental conditions and the nanoparticle's properties. tandfonline.com Amorphous metal oxide nanoparticles have also been shown to possess super-adsorption capabilities. researchgate.net

The use of low-cost, renewable, and biodegradable materials as adsorbents is a key goal in sustainable water treatment. mdpi.com

Biopolymers: Materials like chitosan (B1678972) have been explored as effective biosorbents for dyes. mdpi.com Chitosan-based magnetic composites, for example, have exhibited very high adsorption capacities for certain dyes. nih.gov

Agricultural Waste: Various agricultural byproducts, including coconut shells, lime peels, pineapple leaves, and bean pods, have been successfully used to remove dyes from wastewater. researchgate.netresearchgate.netuobaghdad.edu.iq These materials are abundant, inexpensive, and can be used with minimal processing. researchgate.net For example, coconut shell-based activated carbon has been used to adsorb direct dyes, with the rate of sorption increasing with the adsorbent dose. researchgate.net Studies on materials like lime peels and pineapple leaves have shown high removal efficiencies (98% and 97%, respectively) for Crystal Violet, a cationic dye. researchgate.net The adsorption capability is often attributed to the porous surface structure and the presence of functional groups like carboxyl and carbonyl groups. researchgate.net

To understand and optimize the adsorption of C.I. Direct Violet 35, researchers apply various kinetic and isotherm models to experimental data. These models provide insight into the adsorption mechanism, surface properties, and the maximum adsorption capacity of the adsorbent. researchgate.net

Adsorption Isotherms (Langmuir and Freundlich):

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. researchgate.netmocedes.org It is often found to be a good fit for dye adsorption data, indicating a homogenous distribution of adsorption sites. researchgate.net

Freundlich Isotherm: This empirical model describes multilayer adsorption on a heterogeneous surface and is not restricted to the formation of a monolayer. researchgate.netmocedes.org

Interactive Data Table: Isotherm Model Parameters for Dye Adsorption

| Adsorbent | Dye | Isotherm Model | Key Parameter | Value | Reference |

|---|---|---|---|---|---|

| Watermelon Seeds | Reactive Yellow 145 | Freundlich | n (intensity) | - | researchgate.net |

| Sugar Beet Pulp | Methylene Blue | Langmuir & Freundlich | - | Good Fit | mocedes.org |

| Bean Peel Adsorbent | Methyl Violet | Freundlich | - | Best Fit | uobaghdad.edu.iq |

| Activated Carbon (Lemon Wood) | Crystal Violet | Langmuir | Qₘ (mg/g) | 41.84 | researchgate.net |

Adsorption Kinetics (Pseudo-first-order and Pseudo-second-order):

Pseudo-first-order: This model, described by the Lagergren rate equation, assumes that the rate of adsorption is proportional to the number of unoccupied sites. researchgate.net

Pseudo-second-order: This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netdntb.gov.ua This model often provides the best fit for dye adsorption systems, indicating that chemisorption is a key part of the mechanism. researchgate.netmdpi.com

The effectiveness of the adsorption process is highly dependent on environmental conditions.

pH: The pH of the solution is a critical parameter as it affects the surface charge of the adsorbent and the degree of ionization of the dye molecule. nih.govchemmethod.com For anionic dyes like Direct Violet 35, adsorption is typically more favorable at lower pH values. At low pH, the adsorbent surface tends to be more positively charged, which enhances the electrostatic attraction with the anionic dye molecules. nih.gov Conversely, as the pH increases, the surface becomes more negatively charged, leading to electrostatic repulsion and decreased adsorption. chemmethod.comnih.gov

Temperature: The effect of temperature indicates whether the adsorption process is endothermic or exothermic. An increase in adsorption capacity with temperature suggests an endothermic process, where higher temperatures provide the necessary energy for the dye molecules to bind to the adsorbent surface. researchgate.netresearchgate.net Conversely, a decrease in adsorption with temperature indicates an exothermic process. mdpi.comuobaghdad.edu.iq Thermodynamic parameters like Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated to determine the spontaneity and nature of the adsorption. A negative ΔG° indicates a spontaneous process. mdpi.comresearchgate.net

Ionic Strength: The presence of salts in wastewater can influence dye adsorption. An increase in ionic strength can either decrease or increase adsorption efficiency. Often, high ionic strength reduces electrostatic interactions between the adsorbent and adsorbate, leading to lower adsorption. researchgate.net However, in some cases, it can enhance adsorption by compressing the electrical double layer or through salting-out effects. researchgate.net The effect is complex and depends on the specific adsorbent-adsorbate system. researchgate.nettum.de

The interaction between C.I. Direct Violet 35 and an adsorbent is governed by various forces, including electrostatic interactions, hydrogen bonding, and van der Waals forces. researchgate.net Electrostatic interaction is a primary mechanism, especially for ionic dyes. researchgate.netrsc.org C.I. Direct Violet 35 is an anionic dye, meaning it carries a negative charge in solution. The surface charge of the adsorbent, which can be determined by measuring its zeta potential or point of zero charge (pzc), is therefore crucial. researchgate.net For effective removal of anionic dyes, an adsorbent with a positively charged surface (at a pH below its pzc) is preferred, as this promotes strong electrostatic attraction. nih.govrsc.org Conversely, if the adsorbent surface is negatively charged, electrostatic repulsion will hinder the adsorption of the anionic dye. rsc.org

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of technologies that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to break down organic pollutants. mdpi.comatlantis-press.com These processes are particularly effective for degrading recalcitrant and toxic compounds like C.I. Direct Violet 35 that are resistant to conventional biological treatments. mdpi.comresearchgate.net

AOPs can lead to the complete mineralization of the dye into carbon dioxide, water, and inorganic ions. mdpi.com Common AOPs include Fenton and photo-Fenton processes, photocatalysis using semiconductors like TiO₂ and ZnO, and ozonation. atlantis-press.commdpi.commdpi.com The reaction mechanism generally begins with the generation of electron-hole pairs in a catalyst upon irradiation or the decomposition of an oxidant like hydrogen peroxide catalyzed by iron ions. aimspress.commdpi.com These initial steps trigger a cascade of reactions producing powerful radicals that attack the chromophoric structure of the dye, leading to decolorization and subsequent degradation of the aromatic intermediates. atlantis-press.commdpi.com For example, in photocatalysis, the generated holes can directly oxidize the dye molecule, or react with water to form hydroxyl radicals, which then degrade the pollutant. aimspress.commdpi.com

Heterogeneous Photocatalysis: Catalyst Design and Reaction Kinetics (e.g., TiO2, ZnO, MOFs)

Heterogeneous photocatalysis is an advanced oxidation process (AOP) that utilizes a semiconductor catalyst, typically Titanium dioxide (TiO₂), Zinc oxide (ZnO), or Metal-Organic Frameworks (MOFs), to generate highly reactive hydroxyl radicals (•OH) upon irradiation with suitable light. mdpi.com These radicals are powerful oxidizing agents capable of degrading complex organic molecules like azo dyes into simpler, less harmful compounds, and ultimately to CO₂ and water. mdpi.com

The general mechanism involves the excitation of the semiconductor by photons with energy equal to or greater than its bandgap, creating an electron-hole pair (e⁻/h⁺). The photogenerated holes can oxidize water or hydroxide (B78521) ions to form •OH radicals, while electrons can reduce adsorbed oxygen to superoxide (B77818) radicals, which further contribute to the degradation process. mdpi.com For azo dyes, the initial attack by hydroxyl radicals often leads to the cleavage of the chromophoric azo bond, resulting in decolorization, followed by the slower degradation of the resulting aromatic intermediates. researchgate.net

Table 1: Examples of Heterogeneous Photocatalysts for Azo Dye Degradation

| Catalyst | Target Dye | Light Source | Degradation Efficiency | Reference |

|---|---|---|---|---|

| TiO₂ P25 | C.I. Reactive Black 5 | Mercury Vapor Lamp | >95% in 60 min | nih.gov |

| TiO₂ | Direct Blue 1 | E-beam Irradiated | ~40% in 60 min | mdpi.com |

| ZnO | C.I. Basic Violet 10 | UV Irradiation | ~98% in <2 hours | mdpi.com |

Electrochemical Degradation Mechanisms and Electrode Materials

Electrochemical degradation is another promising AOP for treating dye-laden wastewater. This method can involve direct anodic oxidation, where the dye is oxidized on the anode surface, or indirect oxidation, where electrogenerated species like hypochlorite (B82951) or hydroxyl radicals degrade the dye in the bulk solution. acs.org The choice of electrode material is crucial as it influences the efficiency and mechanism of degradation. researchgate.net

High-oxygen-overvoltage anodes such as Boron-Doped Diamond (BDD), lead dioxide (PbO₂), and tin dioxide (SnO₂) are effective for the complete mineralization of organic pollutants. acs.org Dimensionally Stable Anodes (DSAs), like titanium coated with mixed metal oxides (e.g., Ti/RuO₂-TiO₂), are also widely used due to their stability and catalytic activity. researchgate.net For C.I. Direct Violet 35, electrochemical treatment would likely proceed via the cleavage of its two azo linkages, followed by the breakdown of the resulting aromatic amines. acs.org

Although specific data for C.I. Direct Violet 35 is scarce, studies on other direct dyes demonstrate the feasibility of this technology.

Table 2: Electrode Materials Used in the Electrochemical Degradation of Azo Dyes

| Anode Material | Target Dye | Key Findings | Reference |

|---|---|---|---|

| Boron-Doped Diamond (BDD) | C.I. Direct Red 80 | High mineralization efficiency (COD removal 50-90%) | researchgate.net |

| Ti/RuO₂-TiO₂ | C.I. Direct Red 81, C.I. Direct Black 36 | Effective decolorization and mineralization | researchgate.net |

| Graphite | Methylene Blue | Direct and indirect oxidation mechanisms observed | acs.org |

Ozonation and Fenton-Type Reactions: Radical Scavenging and Pathway Elucidation

Ozonation and Fenton-type reactions are powerful AOPs that rely on the generation of highly reactive hydroxyl radicals. In ozonation, ozone (O₃) can directly react with dye molecules or decompose to form •OH radicals, especially at alkaline pH. researchgate.net The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce •OH radicals. nih.gov A variation, the Fenton-like process, uses ferric ions (Fe³⁺). nih.gov

These radicals can non-selectively attack the azo dye structure, leading to rapid decolorization through the breakdown of the chromophore. researchgate.netej-eng.org Subsequent reactions lead to the opening of aromatic rings and eventual mineralization. The presence of radical scavengers can inhibit the degradation process, which helps in elucidating the primary degradation pathway. While the specific degradation byproducts of C.I. Direct Violet 35 from these processes have not been documented, studies on other azo dyes show the formation of smaller organic acids and aldehydes before complete mineralization. researchgate.net

Table 3: Ozonation and Fenton-Type Reactions for Azo Dye Degradation

| Process | Target Dye | Optimal Conditions | Efficiency | Reference |

|---|---|---|---|---|

| Fenton | Red MX-5B | pH 2.5-3.0 | Complete decolorization | nih.gov |

| Fenton-like | Orange G | pH 2.5-3.0 | Complete decolorization | nih.gov |

| Ozonation | Reactive Orange 113 | - | More effective than Fenton process | researchgate.net |

Sonochemical and Hybrid AOP Approaches for Enhanced Degradation

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to the formation of reactive species like •OH radicals and the thermal decomposition of pollutants. researchgate.netepa.gov

The efficiency of sonolysis alone can be limited. epa.gov Therefore, it is often combined with other AOPs, such as photocatalysis (sono-photocatalysis) or Fenton processes (sono-Fenton), to create hybrid systems. These hybrid approaches often exhibit synergistic effects, leading to significantly enhanced degradation rates compared to individual processes. nih.gov For a complex molecule like C.I. Direct Violet 35, such hybrid methods could offer a more effective route to complete mineralization.

Table 4: Sonochemical and Hybrid AOPs for Textile Dye Degradation

| Process | Target Dyes | Key Findings | Reference |

|---|---|---|---|

| Sonolysis (20-817 kHz) | C.I. Reactive Black 5 | Degradation increases with frequency and power. | epa.gov |

| Sono-Fenton | Acid Orange II, Acid Scarlet Red 3R | Achieved 90-97% decolorization. | nih.gov |

| Sonolysis (520 kHz) | Basic and Reactive Dyes | Degradation rate depends on the dye's functional groups. | researchgate.net |

Biodegradation and Bioremediation Strategies

Biological methods present an eco-friendly and cost-effective alternative for the treatment of dye-containing effluents. These strategies utilize the metabolic potential of microorganisms such as bacteria, fungi, and algae to break down complex dye molecules. mdpi.com

Microbial Consortia and Enzyme Systems for Azo Bond Cleavage (e.g., Laccases, Azoreductases)

The key to the biodegradation of azo dyes like C.I. Direct Violet 35 is the cleavage of the azo bond. This is typically achieved by a class of enzymes called azoreductases, which catalyze the reductive cleavage of the –N=N– bond, often under anaerobic or microaerophilic conditions. nih.govnih.gov This initial step results in the decolorization of the dye and the formation of aromatic amines, which may still be toxic. mdpi.com

Under subsequent aerobic conditions, other microbial enzymes, such as laccases and peroxidases, can degrade these aromatic amines. nih.gov Laccases are multi-copper oxidases that can oxidize a wide range of phenolic and non-phenolic compounds. nih.gov Microbial consortia, containing a mix of different bacterial and/or fungal species, are often more effective than pure cultures because they provide a broader range of enzymatic capabilities to achieve complete mineralization of the dye. mdpi.comnih.gov The synergistic action of azoreductases and laccases has been shown to be particularly effective for the decolorization and detoxification of azo dyes. nih.govresearchgate.net

Table 5: Microbial Enzymes and Consortia for Azo Dye Degradation

| Microorganism/Enzyme | Target Dye Type | Key Function | Reference |

|---|---|---|---|

| Azoreductase (from Pseudomonas putida) | Azo Dyes | Reductive cleavage of azo bond | nih.gov |

| Laccase (from Bacillus subtilis) | Azo Dyes | Oxidation of aromatic amines | nih.gov |

| Bacterial Consortium (Providencia rettgeri, Pseudomonas sp.) | Reactive and Direct Azo Dyes | Decolorization and degradation | nih.gov |

Fungal and Bacterial Bioremediation Potential in Engineered Systems (e.g., Microbial Fuel Cells)

Engineered bioremediation systems aim to optimize the conditions for microbial degradation of pollutants. Microbial Fuel Cells (MFCs) are an innovative technology that can treat dye-containing wastewater while simultaneously generating electricity. ijraset.com In a typical MFC, microorganisms at the anode oxidize organic matter (including dyes or their degradation products), releasing electrons that travel to the cathode, thus producing a current. nih.govresearchgate.net

Azo dyes can be decolorized in the anaerobic anode chamber of an MFC through the action of bacterial azoreductases. frontiersin.org The resulting aromatic amines can then be further degraded in a subsequent aerobic stage. ijraset.com Alternatively, enzymes like laccase can be used as a catalyst in the cathode chamber to aid in dye degradation. frontiersin.org While the application of MFCs for the degradation of C.I. Direct Violet 35 has not been specifically reported, the technology has shown great potential for treating a variety of other azo dyes. researchgate.net

Table 6: Application of Microbial Fuel Cells in Azo Dye Remediation

| MFC Configuration | Target Dye | Performance | Reference |

|---|---|---|---|

| Anodic degradation (Shewanella oneidensis) | Acid Orange 7 | 97% decolorization, 42.5 mW/m² power density | frontiersin.org |

| Cathodic degradation (Laccase) | Acid Orange 7 | 98% decolorization, 50 mW/m² power density | frontiersin.org |

| Mixed microbial culture | Congo Red, Methyl Orange | High decolorization and power generation | researchgate.net |

Biotransformation Products Identification and Degradation Pathways

The biodegradation of azo dyes, such as C.I. Direct Violet 35, typically initiates with the reductive cleavage of the azo bond (-N=N-) under anaerobic or anoxic conditions. This initial step leads to the formation of generally colorless but potentially hazardous aromatic amines. Subsequent degradation of these amines often occurs under aerobic conditions, involving hydroxylation and ring-opening reactions mediated by various oxygenases.

While specific studies on the biotransformation of C.I. Direct Violet 35 are limited, research on analogous dyes provides insight into potential degradation mechanisms. For instance, the biodegradation of other direct dyes and azo dyes by various microbial consortia has been shown to involve enzymes such as azoreductase, laccase, and peroxidases. These enzymes are crucial in breaking down the complex dye structure into simpler, less toxic compounds. The degradation of Crystal Violet, a triphenylmethane (B1682552) dye, by cocultures of fungi and bacteria has been shown to yield intermediates like 4-(dimethylamino) benzophenone, 3-dimethylaminophenol, benzyl (B1604629) alcohol, and benzaldehyde, indicating a multi-step degradation process. nih.gov Similarly, the degradation of Mordant Black 11 by Klebsiella pneumoniae involves significant structural transformation, as evidenced by changes in its UV-Vis absorption spectrum. nih.gov

A proposed general pathway for a diazo dye like C.I. Direct Violet 35 would likely involve initial azo bond reduction, leading to the formation of precursor amines such as 3-Aminonaphthalene-1,5-disulfonic acid, an intermediate derived from 2-Amino-4-methylanisole, and an intermediate from 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid. worlddyevariety.com The further aerobic degradation of these aromatic amines is a critical step in the complete mineralization of the dye.

Environmental Fate Modeling and Persistence Assessment

Understanding the environmental fate of C.I. Direct Violet 35 requires an evaluation of its stability under various environmental conditions and its interaction with different environmental compartments such as soil and water.

Photolytic and Hydrolytic Stability under Environmental Conditions

The stability of a dye against abiotic factors like light (photolysis) and water (hydrolysis) determines its persistence in the environment. Many dyes are designed to be lightfast, which inadvertently contributes to their environmental longevity.

Photodegradation can occur through direct photolysis, where the dye molecule absorbs light and undergoes transformation, or indirect photolysis, which is mediated by other light-absorbing substances in the water. Advanced oxidation processes (AOPs), such as the use of UV radiation in combination with hydrogen peroxide (H₂O₂), have been shown to be effective in degrading dyes. For a "Direct Violet" dye, the use of a UV/H₂O₂ system demonstrated significant color removal, with the reaction following first-order kinetics. researchgate.net The efficiency of such processes is often pH-dependent, with acidic conditions sometimes favoring the generation of highly reactive hydroxyl radicals. researchgate.net Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) and zinc oxide (ZnO) under UV or sunlight is another effective method for breaking down dye molecules. chemmethod.commdpi.comlongdom.org

Sorption and Desorption Dynamics in Aquatic and Soil Systems

The transport and bioavailability of C.I. Direct Violet 35 in the environment are heavily influenced by its sorption and desorption behavior in soil and sediment. Sorption to solid matrices can decrease the concentration of the dye in the water column, but it can also lead to the accumulation of the dye in sediments, creating a long-term source of contamination.

The sorption of direct dyes onto soil and sediment is influenced by factors such as the organic matter content, clay content, pH, and cation-exchange capacity of the solid phase, as well as the chemical structure of the dye. Studies on other direct dyes, such as Direct Black 22, have shown that sorption kinetics can often be described by pseudo-second-order models. scielo.br The equilibrium of dye sorption is commonly analyzed using isotherm models like the Langmuir and Freundlich models. The Freundlich model is often suitable for describing sorption on heterogeneous surfaces, which is typical for soils and sediments. scielo.br High distribution coefficient (Kd) values indicate strong sorption and consequently lower mobility of the dye in the subsurface environment. scielo.br The presence of multiple sulfonate groups in the C.I. Direct Violet 35 molecule suggests it is an anionic dye, which will significantly affect its interaction with charged surfaces in soil and sediment.

Analytical Methodologies for Trace Detection in Environmental Matrices

The development of sensitive and selective analytical methods is crucial for monitoring the presence of C.I. Direct Violet 35 in environmental samples and for studying its degradation and fate.

Spectrophotometric and Chromatographic Quantification Techniques

Spectrophotometry offers a simple and rapid method for the quantification of dyes in aqueous solutions. The concentration of the dye can be determined by measuring its absorbance at its wavelength of maximum absorption (λmax). For Crystal Violet, the λmax is around 583 nm. longdom.org While useful for relatively clean samples, spectrophotometry can suffer from interferences from other substances present in complex environmental matrices.

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), coupled with mass spectrometry (MS), provide high selectivity and sensitivity for the analysis of dyes. researchgate.netcurtin.edu.au HPLC with a diode-array detector (DAD) allows for the acquisition of UV-Vis spectra of the separated compounds, aiding in their identification. researchgate.net Tandem mass spectrometry (MS/MS) provides structural information and enables highly selective quantification using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). oup.comlabrulez.comnih.gov These methods are capable of detecting and quantifying dyes at very low concentrations (ng/L to µg/L) in environmental water samples. oup.comnih.gov The extraction of direct dyes from solid matrices like textile fibers can be achieved using solvent mixtures, for example, a combination of pyridine (B92270) and water, followed by analysis using techniques like capillary electrophoresis. kennesaw.edu

Below is an interactive table summarizing common analytical techniques for dye analysis:

| Analytical Technique | Principle | Common Detector(s) | Application for Dyes |

| UV-Vis Spectrophotometry | Measures the absorption of light in the ultraviolet-visible region by the analyte. | Photomultiplier tube, Photodiode array | Rapid quantification in simple matrices. |

| HPLC | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | DAD, UV-Vis, Fluorescence | Separation and quantification of dyes and their degradation products. |

| LC-MS/MS | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. | Triple Quadrupole, Time-of-Flight | Highly sensitive and selective identification and quantification in complex matrices. |

| Capillary Electrophoresis | Separates ions based on their electrophoretic mobility in an electric field. | UV-Vis, DAD | Analysis of charged dye molecules. |

Emerging Sensor Technologies for Environmental Monitoring

While traditional analytical methods are powerful, there is a growing interest in the development of rapid, portable, and cost-effective sensors for on-site environmental monitoring. Electrochemical sensors and biosensors are promising technologies in this regard.

Electrochemical sensors detect analytes by measuring changes in electrical properties (e.g., current, potential) resulting from a redox reaction. Modified electrodes, for instance, using carbon nanotubes, can enhance the sensitivity and selectivity of detection for certain dye molecules like Ethyl Violet. acs.orgnih.gov

Biosensors utilize a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) coupled to a transducer to detect a specific substance. For example, electrochemical biosensors have been developed for the detection of specific DNA sequences, such as the 35S promoter from the cauliflower mosaic virus, using nanoparticle labels. nih.gov While no specific sensors for C.I. Direct Violet 35 have been reported, the principles of these technologies could be adapted for its detection. The development of a biosensor for indole (B1671886) metabolites demonstrates the potential for creating cell-based sensors for specific organic molecules. biorxiv.org

Interactions with Substrates and Material Science Applications

Dye-Fiber Interaction Mechanisms in Cellulosic Materials

The dyeing of cellulosic fibers with C.I. Direct Violet 35 is governed by a complex set of interactions. As an anionic dye, its substantivity for cellulose (B213188), which is also anionic in water, is influenced by various forces and dyeing conditions. The primary forces at play are hydrogen bonding and van der Waals forces. researchgate.netchempedia.info The long, planar structure of direct dye molecules like C.I. Direct Violet 35 allows them to align closely with the cellulose polymer chains, facilitating these intermolecular attractions. slideshare.net

To quantitatively understand and optimize the dyeing process, the adsorption behavior of dyes onto textile substrates is studied using equilibrium and kinetic models.

Adsorption Isotherms: These models describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the fiber at a constant temperature.

Langmuir Isotherm: This model assumes a monolayer adsorption onto a homogeneous surface with a finite number of identical active sites.

Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer.

Studies on various textile dyes have shown that their adsorption can often be described by one of these models, providing insights into the dye's affinity for the fiber and the nature of the surface interaction. fineotex.comgoogle.com

Kinetic Studies: These studies investigate the rate of dye uptake by the fiber, which is crucial for determining the necessary dyeing time to reach equilibrium.

Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of unoccupied sites.

Pseudo-Second-Order Model: This model implies that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.

The efficiency of dyeing with C.I. Direct Violet 35 is significantly enhanced by the use of auxiliary chemicals, primarily electrolytes and fixing agents.

Fixing Agents: Direct dyes, including C.I. Direct Violet 35, generally exhibit moderate to low wash fastness due to their reliance on non-covalent bonds. metrodyeing.com To improve this, dye-fixing agents are applied in an after-treatment process. fineotex.commeghmaniglobal.comfineotex.com These agents are typically cationic compounds that form a chemical bond or an insoluble complex with the anionic dye molecules, effectively locking them onto the fiber. meghmaniglobal.comsylicglobal.comcolourinn.in This process reduces the water solubility of the dye and prevents it from bleeding during washing, thereby enhancing the wet fastness properties of the dyed fabric. sylicglobal.comcolourinn.in

Table 1: Role of Auxiliary Chemicals in Direct Dyeing

| Auxiliary Chemical | Type/Example | Primary Function |

|---|---|---|

| Electrolyte | Sodium Chloride (NaCl), Sodium Sulfate (Na₂SO₄) | Reduces electrostatic repulsion between anionic dye and fiber; increases dye exhaustion and color yield. sapub.orgtiankunchemical.comaustinpublishinggroup.com |

| Fixing Agent | Cationic polymers, Polyvalent metal salts | Improves wash fastness by forming insoluble complexes with the dye on the fiber. meghmaniglobal.comsylicglobal.com |

| Leveling Agent | Surfactants | Promotes even distribution of the dye across the fabric to prevent patchiness. meghmaniglobal.com |

| Wetting Agent | Surfactants | Assists in the penetration of the dye liquor into the fiber. slideshare.net |

After the dyeing process, various analytical techniques are employed to characterize the surface of the fabric. These methods help to assess the quality of the dyeing, the distribution of the dye, and the nature of the dye-fiber interaction.

Spectrophotometry and Colorimetry: These are used to measure the color of the dyed fabric quantitatively. The CIELAB color space (L, a, b*) is commonly used to define the color, and the Kubelka-Munk equation (K/S value) is used to determine the color strength on the fabric. researchgate.net

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the fabric surface, allowing for the visual inspection of dye distribution and any changes in the fiber's surface morphology after dyeing and finishing treatments.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can identify the functional groups present on the fiber surface and can be used to confirm the presence of the dye and any fixing agents, as well as to study the potential formation of new bonds between the dye, fixer, and fiber. researchgate.net

Role in Non-Textile Material Coloration (e.g., Paper, Ink Formulations)

C.I. Direct Violet 35 is extensively used in the paper industry for dyeing and shading. made-in-china.comenochdye.commade-in-china.comworlddyevariety.comchinainterdyes.comcolorantsgroup.comadityacolorchem.com Its high water solubility and affinity for cellulose make it ideal for wet-end application, where it is added to the paper stock slurry. google.com

In a notable application, C.I. Direct Violet 35 is used as a shading dye to control the whiteness of paper. It is often used in conjunction with optical brightening agents (OBAs). google.com While OBAs add fluorescence to make paper appear brighter, violet shading dyes are used to adjust the b* value (the yellow-blue axis in the CIELAB color space), neutralizing any yellowish tint and enhancing the perceived whiteness. google.com Patents describe processes where a mixture of C.I. Direct Violet 35 and an OBA simplifies process control, as only one component needs to be adjusted to achieve a specific color target without significantly reducing the paper's brightness. google.com The dye is also used in the coloration of leather and may be found in some ink formulations. made-in-china.commade-in-china.com

Table 2: Fastness Properties of C.I. Direct Violet 35

| Property | Rating (Scale 1-8 for light, 1-5 for others) |

|---|---|

| Light Fastness | 2 |

| Washing Fastness | 1-2 |

| Rubbing Fastness (Dry) | 4 |

| Rubbing Fastness (Wet) | 3 |

Data sourced from supplier technical information. chinainterdyes.comcolorantsgroup.com

Development of Functional Materials Incorporating C.I. Direct Violet 35 (excluding biomedical)

The unique chemical structure of azo dyes has led to their investigation in various functional materials beyond traditional coloration.

While specific research on the integration of C.I. Direct Violet 35 into optical films is not prominent, the broader class of azo dyes is of significant interest in photonics and material science. mdpi.comquantum-electronics.ru Azo dyes exhibit properties such as photoisomerization (reversible change between trans and cis isomers upon light exposure), which can be harnessed for applications in optical data storage, holography, and nonlinear optics. mdpi.comwikipedia.org

Azo dyes can be incorporated into polymer matrices to create thin films with tunable optical properties. mdpi.comresearchgate.net The optical constants of these films, such as the refractive index and absorption coefficient, can be precisely measured. researchgate.net The high photostability of certain azo dyes makes them suitable for use in nanophotonic devices where durability is critical. quantum-electronics.ru Given that C.I. Direct Violet 35 is a diazo compound, it possesses the core chromophoric structure that makes azo dyes interesting for these advanced applications. Further research could explore its potential for creating functional optical materials, leveraging its specific absorption characteristics in the violet spectrum.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Role/Context |

|---|---|---|

| C.I. Direct Violet 35, trisodium (B8492382) salt | 6227-20-9 | Primary subject of the article |

| Cellulose | 9004-34-6 | Substrate for dyeing (cotton, paper) |

| Sodium Chloride (NaCl) | 7647-14-5 | Electrolyte in dyeing |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Electrolyte in dyeing |

| Optical Brightening Agents (OBAs) | Various | Used with the dye in paper manufacturing |

| 3-Aminonaphthalene-1,5-disulfonic acid | 117-62-4 | Manufacturing precursor worlddyevariety.com |

| 2-Amino-4-methylanisole | 2835-98-5 | Manufacturing precursor worlddyevariety.com |

| 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | 119-40-4 | Manufacturing precursor worlddyevariety.com |

Utilization in pH or Other Chemical Sensing Platforms (Colorimetric Indicators)

C.I. Direct Violet 35, trisodium salt, a di-azo dye, exhibits noticeable color changes in response to significant shifts in pH, suggesting its potential application as a colorimetric pH indicator. This property is rooted in the alteration of the molecule's electronic structure upon protonation or deprotonation of its functional groups, which in turn affects its absorption of visible light.

This behavior indicates a distinct color transition from its neutral/basic purple form to a blue form in highly acidic environments. However, the precise pH at which this transition begins and ends, as well as the molar absorptivity at different pH values, have not been extensively documented in available research.

For a compound to be effectively utilized in a chemical sensing platform as a colorimetric indicator, a thorough characterization of its spectral properties at various pH levels is essential. This would typically involve the generation of UV-Visible absorption spectra across a wide pH range to identify the wavelengths of maximum absorbance (λmax) for both the acidic and basic forms of the dye. From this data, an isosbestic point—a wavelength at which the absorbance does not change with pH—can be determined, and the pKa value can be calculated.

A hypothetical data table illustrating the kind of research findings necessary for its full characterization as a pH indicator is presented below. It is important to note that the following table is a template and does not represent actual experimental data for C.I. Direct Violet 35, as such specific data is not currently available in the searched literature.

Hypothetical Spectroscopic Data for C.I. Direct Violet 35 as a pH Indicator

| pH | Observed Color | λmax (nm) of Acidic Form | λmax (nm) of Basic Form |

|---|---|---|---|

| 2 | Blue | ~480 | - |

| 4 | Bluish-Purple | ~480 | ~580 |

| 6 | Purple | - | ~580 |

| 8 | Purple | - | ~580 |

| 10 | Deep Purple | - | ~580 |

Further research would be required to populate such a table with empirical data and to fully assess the suitability of C.I. Direct Violet 35 for practical applications in pH sensing platforms, including its potential immobilization on substrates for the development of solid-state sensors.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies (DFT) of Electronic Structure, Reactivity, and Tautomerism

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of dye molecules. DFT calculations can provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the dye's color, stability, and chemical behavior.

Electronic Structure and Reactivity: The electronic properties of a dye are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's kinetic stability and the energy required for electronic excitation. mdpi.com For C.I. Direct Violet 35, a smaller HOMO-LUMO gap would suggest higher chemical reactivity. mdpi.com

DFT calculations can be used to determine a range of global reactivity descriptors, which are derived from the orbital energies. These descriptors help in quantifying and comparing the reactivity of different molecules. According to Conceptual Density Theory, parameters such as electronegativity, chemical hardness, and the global electrophilicity index can be calculated to predict how the dye will interact with other chemical species. nih.gov For instance, a high electrophilicity index for C.I. Direct Violet 35 would classify it as a strong electrophile. researchgate.net

Tautomerism: Azo dyes like C.I. Direct Violet 35 can exist in two tautomeric forms: the azo form and the hydrazone form. The equilibrium between these two forms is crucial as it can significantly affect the dye's color, stability, and affinity to substrates. DFT studies can accurately predict the relative stabilities of these tautomers by calculating their ground-state energies. researchgate.net By modeling the transition state between the two forms, it is possible to calculate the energy barrier for the tautomeric interconversion. researchgate.net The presence of solvents can also be included in these models (e.g., using a continuum model) to understand how the environment influences the tautomeric equilibrium.

| Parameter | Description | Relevance to C.I. Direct Violet 35 |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability; influences interactions with oxidizing agents and electrophilic sites on substrates. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability; relevant for interactions with reducing agents and nucleophilic sites. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Correlates with chemical reactivity and the energy of the first electronic transition (related to color). A smaller gap suggests higher reactivity. mdpi.com |

| Electronegativity (χ) | A measure of the molecule's ability to attract electrons. | Predicts the direction of charge transfer in interactions with other molecules. |

| Chemical Hardness (η) | Resistance of the chemical potential to change with a change in the number of electrons. | A high value indicates high stability and low reactivity. |

| Global Electrophilicity (ω) | Index of the molecule's ability to accept electrons. | Classifies the dye's electrophilic character, crucial for understanding its reactivity in dyeing processes. researchgate.net |

| Relative Tautomer Energy | The energy difference between the azo and hydrazone tautomers. | Determines which tautomeric form is more stable and therefore likely to be dominant under specific conditions. researchgate.net |

Molecular Dynamics Simulations of Dye-Solvent and Dye-Surface Interactions

While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are the tool of choice for investigating the behavior of a molecule within a larger system over time. MD simulations model the movements and interactions of atoms and molecules based on classical mechanics, providing a dynamic view of processes like solvation and adsorption. nih.govrsc.org

Dye-Solvent Interactions: The solubility and stability of C.I. Direct Violet 35 in water are critical for its application. MD simulations can model a single dye molecule in a box of explicit water molecules. By simulating this system over nanoseconds, one can analyze the formation of the hydration shell around the dye. The highly charged sulfonate (SO₃⁻) groups are expected to form strong hydrogen bonds with water, while the larger aromatic regions will exhibit hydrophobic interactions. Analysis of the simulation trajectory can yield parameters like the radial distribution function, which describes the probability of finding a water molecule at a certain distance from a specific atom on the dye. This provides a detailed picture of the local solvent structure.

Dye-Surface Interactions: C.I. Direct Violet 35 is a direct dye used for cellulosic fibers like cotton. worlddyevariety.com Understanding its adsorption onto these surfaces is key to optimizing dyeing processes. MD simulations can model the complex interface between the dye and a model cellulose (B213188) surface in an aqueous environment. nih.gov These simulations can reveal the preferred orientation of the dye as it approaches and binds to the surface. The primary driving forces for adsorption, such as hydrogen bonding, van der Waals forces, and electrostatic interactions between the dye's sulfonate groups and any charges on the fiber surface, can be quantified. By calculating the binding free energy, MD simulations can predict the affinity of the dye for the substrate. nih.gov

| Parameter | Description | Relevance to C.I. Direct Violet 35 |

| Interaction Energy | The non-bonded energy (electrostatic and van der Waals) between the dye and solvent or dye and surface. | A negative value indicates a favorable interaction. Quantifies the strength of adsorption on a surface. nih.gov |

| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from a reference particle. | Used to analyze the structure of the water shell around the dye's functional groups (e.g., sulfonate groups). |

| Mean Square Displacement (MSD) | Measures the average distance a molecule travels over time. | Can be used to calculate the diffusion coefficient of the dye in solution, indicating its mobility. |

| Hydrogen Bonds | The number and lifetime of hydrogen bonds formed between the dye and water or the dye and a cellulose surface. | Key indicator of the specific interactions that stabilize the dye in solution and on the fiber. |

| Binding Orientation | The preferred conformation and orientation of the dye molecule relative to the surface. | Reveals how the dye aligns with the polymer chains of the fiber, which influences the final properties of the dyed material. |

Computational Prediction of Spectroscopic Properties and Degradation Intermediates

Computational methods are not only descriptive but also predictive. They can be used to forecast the spectroscopic properties of a dye before it is synthesized and to propose the likely products of its degradation, which is crucial for environmental impact assessment.

Spectroscopic Properties: The color of a dye is determined by its absorption of light in the visible spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the UV-visible absorption spectrum of molecules. dergipark.org.tr The calculation involves determining the energies of electronic transitions from the ground state to various excited states. For C.I. Direct Violet 35, TD-DFT can predict the maximum absorption wavelength (λmax) and the nature of the transitions responsible for its violet color, typically π → π* transitions within the extensive conjugated system of the molecule. researchgate.net The results can be used to understand how structural modifications might shift the color.

Degradation Intermediates: Azo dyes can be broken down under certain environmental conditions (e.g., by microorganisms or advanced oxidation processes). This degradation often proceeds via the reductive or oxidative cleavage of the nitrogen-nitrogen double bonds, which are the chromophoric centers of the molecule. acs.org Computational chemistry can be used to model the reaction pathways of this degradation. By calculating the energies of potential intermediates and transition states, researchers can predict the most likely degradation products. acs.org For C.I. Direct Violet 35, this would involve modeling the cleavage of its two azo linkages, likely resulting in a mixture of smaller aromatic amines and other fragments. Identifying these potential intermediates is the first step in assessing their possible toxicity.

| Analysis Type | Predicted Data | Relevance to C.I. Direct Violet 35 |

| TD-DFT Calculation | Maximum Absorption Wavelength (λmax), Oscillator Strength | Predicts the perceived color of the dye and the intensity of its absorption bands. dergipark.org.tr |

| TD-DFT Calculation | Nature of Electronic Transitions (e.g., π → π, n → π) | Identifies which parts of the molecular structure are involved in the light absorption process. |

| Reaction Pathway Modeling | Structures of Degradation Intermediates | Predicts the chemical structures of compounds formed during the breakdown of the dye in the environment. acs.org |

| Reaction Pathway Modeling | Reaction Energetics (Activation Barriers) | Helps determine the feasibility and rate of different degradation pathways. |

Structure-Property Relationship Studies through Cheminformatics Approaches

Cheminformatics combines chemistry, computer science, and information science to study large sets of chemical data. A key application in dye chemistry is the development of Quantitative Structure-Property Relationship (QSPR) models. A QSPR model is a mathematical equation that relates the variation in a property (like water solubility or lightfastness) to the variation in molecular structure across a series of compounds. researchgate.net

To build a QSPR model relevant to C.I. Direct Violet 35, one would first need a dataset of direct dyes with known property values. For each dye in the set, a series of "molecular descriptors" is calculated. These are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic features. By applying statistical methods like multiple linear regression or machine learning algorithms, a model is created that links the descriptors to the property of interest.

Such a model could then be used to predict the properties of a new or uncharacterized dye like C.I. Direct Violet 35 simply by calculating its descriptors and inputting them into the model equation. This approach can be used to screen virtual libraries of dyes to identify candidates with desirable properties, such as high affinity for cotton or excellent fastness to light. researchgate.net

| Descriptor Class | Example Descriptors for C.I. Direct Violet 35 | Property Correlation |

| Constitutional | Molecular Weight, Atom Count, Number of Azo Bonds | Basic properties, often used as a starting point in QSPR models. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about the branching and connectivity of the molecular skeleton. Related to shape and size. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to how the molecule interacts sterically with its environment, affecting solubility and binding. |

| Physicochemical | LogP (octanol-water partition coefficient), Topological Polar Surface Area (TPSA) | Correlates with hydrophobicity/hydrophilicity, which is crucial for dye uptake, wash fastness, and interaction with fibers. researchgate.net |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Relates to reactivity, color, and lightfastness. researchgate.net |

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Dye Design and Environmental Prediction

Furthermore, ML models are becoming instrumental in environmental prediction. Artificial Neural Networks (ANNs) can model the complex, nonlinear relationships between factors influencing dye adsorption, such as adsorbent properties and pollutant concentrations. mdpi.com This allows for the prediction of the adsorption capacities of different materials for removing dyes like C.I. Direct Violet 35 from wastewater. mdpi.com By identifying the most effective adsorbents, these models aid in the design of more efficient wastewater treatment technologies. tandfonline.com Researchers have successfully used models like Random Forest (RF), Decision Tree (DT), and Gradient Boosting (GB) to predict the adsorption efficiency of dyes onto various materials, with pore volume and surface area being key variables. nih.govresearchgate.net This data-driven approach not only accelerates the discovery of optimal conditions for dye degradation but also reduces the time and cost associated with experimental procedures. tandfonline.com

Table 1: Applications of AI/ML in the Dye Industry

| Application Area | AI/ML Contribution | Potential Impact for C.I. Direct Violet 35 |

|---|---|---|

| Dye Process Optimization | Predicts exact dye quantities, optimizes temperature and processing time. globaltextiletimes.com | Reduced consumption of the dye, water, and energy during application. |

| Environmental Remediation | Models adsorption of dyes onto various materials to predict removal efficiency. mdpi.comnih.gov | Faster identification of effective adsorbents for wastewater treatment. |

| New Material Design | Aids in the design and optimization of new adsorbent materials for dye removal. mdpi.com | Development of tailored materials for efficient removal from effluent. |

Advancements in Closed-Loop Systems for Dye Application and Recycling

The concept of a closed-loop system, where outputs are repurposed as inputs, is a cornerstone of the circular economy and is gaining significant traction in the textile industry. sustainability-directory.com In the context of dyeing, this involves the reclamation and reuse of water, chemicals, and even residual dyestuffs from the effluent, thereby minimizing waste and environmental discharge. sustainability-directory.comstateless.nyc

Implementing closed-loop systems for the application of C.I. Direct Violet 35 would fundamentally reduce the ecological footprint of the dyeing process. sustainability-directory.com These systems work by treating the water used in dyeing to remove impurities and contaminants, allowing it to be recycled for subsequent batches. wesustainabletextileforum.com This dramatically lowers the vast quantities of water typically consumed in textile wet processing. stateless.nycwesustainabletextileforum.com Similarly, auxiliary chemicals and unfixed dye can be recovered from the effluent and reused, which not only conserves resources but also provides significant cost savings. wesustainabletextileforum.comterrera.ca

Innovations in this area include the development of technologies that facilitate the recycling of dyes at the end of a product's life, contributing to fibre-to-fibre recycling. refashion.fr Some companies have already implemented systems that recycle 100% of the water used in processing. spiritex.net Other advanced methods, such as supercritical CO2 dyeing, which uses carbon dioxide as a solvent instead of water, and air-dye technology, which uses air to apply dyes, are also emerging as viable waterless alternatives. stateless.nycchemrxiv.org These technologies, when integrated into a closed-loop framework, promise a significant reduction in water usage, chemical consumption, and energy expenditure, with some processes showing up to an 80% decrease in water use and a 60% drop in energy consumption. textileworld.com

Table 2: Benefits of Closed-Loop Dyeing Systems

| Benefit | Description | Relevance to C.I. Direct Violet 35 |

|---|---|---|

| Resource Conservation | Recycles water, chemicals, and energy, reducing the need for fresh inputs. wesustainabletextileforum.com | Lower consumption of water and auxiliary chemicals in the dyeing process. |

| Waste Reduction | Minimizes the generation of wastewater and chemical sludge. textilernd.com | Less effluent containing the dye is discharged into the environment. |

| Cost Savings | Reduces expenditure on water, chemicals, and waste treatment. wesustainabletextileforum.com | Improved economic viability for textile manufacturers using the dye. |

Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Engineering

Addressing the complex challenges associated with textile dyes requires a multi-faceted approach that integrates expertise from chemistry, materials science, and environmental engineering. nih.gov This cross-disciplinary research is crucial for developing sustainable solutions across the entire lifecycle of a dye like C.I. Direct Violet 35, from its synthesis to its ultimate disposal or degradation.

The collaboration between these fields fosters innovation in several key areas:

Green Chemistry and Synthesis: Chemical engineers are working to design more environmentally friendly synthesis routes for dyes, minimizing hazardous precursors and by-products. This aligns with the principles of green chemistry, aiming to create dyes that are inherently less harmful. yale.edu